molecular formula C15H12O2 B11942617 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- CAS No. 5821-57-8

1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro-

Cat. No.: B11942617
CAS No.: 5821-57-8
M. Wt: 224.25 g/mol
InChI Key: IVURNAYIUXKZSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- can be synthesized through a Diels-Alder reaction involving 1,4-naphthoquinone and cyclopentadiene . The reaction typically requires reflux conditions for approximately 12 hours, followed by cooling and concentration via rotary evaporation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction remains a fundamental approach for its synthesis, potentially scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.

Scientific Research Applications

1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, influencing cellular pathways and biochemical processes. Its effects are mediated through the formation of reactive oxygen species (ROS) and the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Methanoanthracene-9,10-dione, 1,2,3,4-tetrahydro- is unique due to its specific methano bridge and tetrahydro configuration, which confer distinct chemical and physical properties

Properties

CAS No.

5821-57-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

tetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4,6,8-tetraene-3,10-dione

InChI

InChI=1S/C15H12O2/c16-14-10-3-1-2-4-11(10)15(17)13-9-6-5-8(7-9)12(13)14/h1-4,8-9H,5-7H2

InChI Key

IVURNAYIUXKZSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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